3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a derivative of triazole . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Anticancer Agent Development
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The introduction of a 3-bromo group and dimethyl carboxamide moiety to the 1H-1,2,4-triazole scaffold can enhance the cytotoxic activity against cancer cell lines. For instance, similar structures have shown promising results against the Hela cell line, indicating that our compound could be a valuable addition to the arsenal of anticancer drugs .
Antimicrobial Activity
The triazole ring is known for its antimicrobial properties. The specific structure of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide could be explored for its efficacy against bacterial and fungal infections. Research on triazole derivatives has demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents .
Agricultural Chemicals
Triazole compounds are also used in agriculture, primarily as fungicides. The bromo and carboxamide groups in 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide may contribute to fungicidal properties, which could be beneficial in protecting crops from fungal pathogens and ensuring food security .
Enzyme Inhibition
The triazole core is structurally versatile and can interact with various enzymes, potentially inhibiting their activity. This property is useful in drug design, where enzyme targets are involved in disease progression. Molecular docking studies can reveal how 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide fits into the active sites of enzymes, providing insights into its potential as an enzyme inhibitor .
Material Science Applications
Triazole derivatives have applications in material science due to their stability and ability to form coordination compounds3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide could be used in the synthesis of novel materials with specific optical or electronic properties .
Analytical Chemistry
In analytical chemistry, triazole derivatives can serve as chromophoric agents due to their ability to absorb light at specific wavelengths3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide might be used in the development of new analytical reagents or indicators .
Pharmaceutical Synthesis
The triazole ring is a common motif in pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic and pharmacodynamic profiles3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide could be a precursor or an intermediate in the synthesis of drugs with enhanced bioavailability .
Photochromic Materials
Triazoles have been investigated for their photochromic properties, which are useful in creating materials that change color in response to light. The unique structure of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide may offer opportunities to develop new photochromic compounds for various technological applications .
properties
IUPAC Name |
5-bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWBHDINAPRNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219596 | |
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide | |
CAS RN |
1228553-15-8 | |
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228553-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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